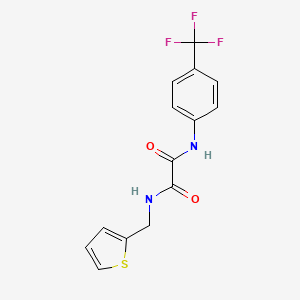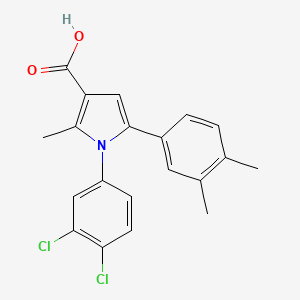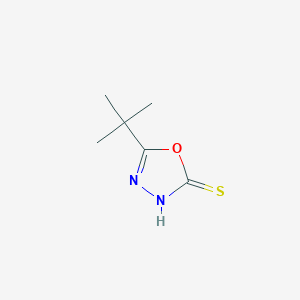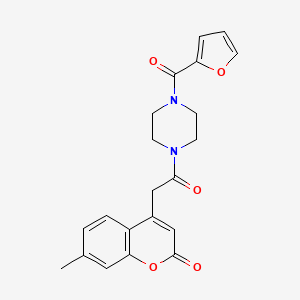
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide often involves condensation reactions with phenyl acetamide derivatives possessing fluorine atoms. These processes result in a variety of derivatives showing notable antimicrobial properties, influenced by the presence of fluorine atoms and specific substituents (Parikh & Joshi, 2014).
Molecular Structure Analysis
The molecular structure of related compounds typically features a 1,3,4-oxadiazole ring substituted with phenyl groups carrying various functional groups, such as fluorine. The molecular structure significantly impacts the compound's biological activities, with structural modifications leading to different activity profiles against microbial strains (Gul et al., 2017).
Chemical Reactions and Properties
Compounds within this chemical class undergo various chemical reactions, including condensation with different phenyl acetamide derivatives. The chemical reactions often aim to enhance antimicrobial properties, highlighting the role of specific substituents and the oxadiazole core in determining the compounds' reactivity and biological activity (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of these compounds can be influenced by their molecular structure. Detailed analysis is essential for understanding how these properties affect the compound's overall stability and suitability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for determining the compound's potential applications. Studies on related compounds suggest that the presence of fluorine atoms and the oxadiazole ring structure play significant roles in enhancing the compound's antimicrobial properties (Gul et al., 2017).
Applications De Recherche Scientifique
Antimicrobial Activity
A series of 2,5-disubstituted 1,3,4-oxadiazole compounds, sharing a core structural resemblance with N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide, have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds were found to exhibit variable antimicrobial activity against selected microbial species, with some showing potent efficacy. The research highlights the potential of these compounds in the development of new antimicrobial agents with reduced toxicity (Gul et al., 2017).
Anti-inflammatory Activity
Another study focused on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, demonstrating significant anti-inflammatory activity. These findings suggest the utility of such compounds in the development of new anti-inflammatory medications (Sunder & Maleraju, 2013).
Anticonvulsant Evaluation
Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has shown promising anticonvulsant activities. These compounds, similar in structural functionality to N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide, were evaluated using maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models, demonstrating their potential as anticonvulsant agents (Nath et al., 2021).
Propriétés
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4S/c1-23(2)28(25,26)15-9-5-13(6-10-15)17-21-22-18(27-17)20-16(24)11-12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJYNKPCEPNDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)


![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)

![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)

![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)

![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)
![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)
![N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2491103.png)

![2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2491105.png)